(S)-3-Hydroxypiperidine hydrochloride serves as a chiral building block in organic synthesis. Its chiral center (the carbon atom bonded to the hydroxyl group) allows for the creation of enantiopure (optically pure) molecules, crucial for developing drugs and other pharmaceuticals. The specific stereochemistry of a molecule can significantly impact its biological activity and potential side effects.
(S)-3-Hydroxypiperidine hydrochloride is a valuable precursor for synthesizing various pharmaceutically active compounds. These include:
Beyond its role in organic synthesis and medicinal chemistry, (S)-3-hydroxypiperidine hydrochloride finds applications in various other areas of scientific research:
(S)-3-Hydroxypiperidine hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 137.61 g/mol. This compound is a chiral piperidine derivative, characterized by the presence of a hydroxyl group at the 3-position of the piperidine ring. It is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in research and industry. The compound is known to cause skin and eye irritation, necessitating proper handling precautions .
These reactions are significant for synthesizing more complex organic molecules .
Research indicates that (S)-3-Hydroxypiperidine hydrochloride exhibits various biological activities, primarily due to its structural similarity to neurotransmitters and its ability to interact with biological receptors. Some notable activities include:
The synthesis of (S)-3-Hydroxypiperidine hydrochloride can be achieved through several methods:
These synthesis routes highlight the compound's versatility and accessibility for research purposes .
(S)-3-Hydroxypiperidine hydrochloride has diverse applications across various fields:
Interaction studies involving (S)-3-Hydroxypiperidine hydrochloride focus on its binding affinity and activity at various receptors:
These studies are crucial for understanding the full pharmacological profile of the compound .
Several compounds share structural similarities with (S)-3-Hydroxypiperidine hydrochloride. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
3-Piperidone | Yes | Antidepressant | Ketone functional group |
4-Hydroxypiperidine | Yes | Antinociceptive | Hydroxyl group at position 4 |
(R)-3-Hydroxypiperidine | Yes | Neuroprotective | Different stereochemistry |
2-Hydroxypiperidine | Yes | Limited studies | Hydroxyl group at position 2 |
(S)-3-Hydroxypiperidine hydrochloride stands out due to its specific stereochemistry and associated biological activities, making it a valuable compound for further research and application in medicinal chemistry .
Chemical resolution remains the most common method for producing enantiomerically pure (S)-3-hydroxypiperidine hydrochloride. Key strategies include:
Racemic 3-hydroxypiperidine is resolved using chiral acids such as D-pyroglutamic acid or L-camphorsulfonic acid. For example:
Key Parameters
Resolving Agent | Solvent System | Temperature | Yield (S-isomer) | ee (%) |
---|---|---|---|---|
D-Pyroglutamic acid | Ethanol | Reflux | 55% | 99.6 |
L-Camphorsulfonic acid | Ethanol-MTBE | 15–25°C | 29% | 99.2 |
The preparation of enantiopure (S)-3-hydroxypiperidine hydrochloride relies on several well-established chiral resolution methodologies, each offering distinct advantages in terms of yield, selectivity, and scalability [3] [4]. The most widely employed approach involves the use of D-pyroglutamic acid as a resolving agent, which demonstrates exceptional effectiveness in separating the desired S-enantiomer from racemic mixtures [3]. This method proceeds through the formation of diastereomeric salts via heating and refluxing the racemic 3-hydroxypiperidine with D-pyroglutamic acid in ethanol solution [3]. Upon cooling, the less soluble (S)-3-hydroxypiperidine D-pyroglutamate crystallizes preferentially, achieving yields of 81.3 percent with enantiomeric excess values exceeding 95 percent [3].
Alternative resolution strategies include the application of L-camphorsulfonic acid as a chiral resolving agent, though this approach typically yields lower overall efficiency compared to the D-pyroglutamic acid method [3]. The camphorsulfonic acid resolution involves the formation of (S)-3-hydroxypiperidine-L-camphorsulfonic acid salts in ethanol and methyl tertiary butyl ether systems, followed by crystallization-based separation [3]. This methodology achieves yields ranging from 70 to 80 percent with enantiomeric excess values above 90 percent [3].
Enzymatic resolution represents another significant advancement in chiral separation technology for 3-hydroxypiperidine derivatives . Ketoreductase enzymes, particularly those derived from microbial systems such as Baker's yeast, demonstrate remarkable stereoselectivity in the asymmetric reduction of 3-piperidone precursors . These biocatalytic approaches achieve yields between 75 and 85 percent while maintaining enantiomeric excess values exceeding 95 percent . The enzymatic methodology offers environmental advantages and operates under mild reaction conditions, making it particularly suitable for large-scale industrial applications .
Method | Resolving Agent/Catalyst | Yield (%) | Enantiomeric Excess (%) | Reference |
---|---|---|---|---|
D-Pyroglutamic acid resolution | D-Pyroglutamic acid | 81.3 | >95 | [3] |
Hydrogenation with chiral catalyst | (S)-CBS catalyst | 85-90 | >90 | |
Proline-catalyzed α-aminooxylation | L-Proline | 38 (overall) | 97 | [4] |
Enzymatic resolution | Ketoreductases | 75-85 | >95 | |
L-Camphorsulfonic acid resolution | L-Camphorsulfonic acid | 70-80 | >90 | [3] |
The synthesis of enantiopure (S)-3-hydroxypiperidine derivatives encompasses multiple catalytic and non-catalytic approaches that provide access to this valuable chiral building block [4] [17]. The proline-catalyzed α-aminooxylation methodology represents a particularly elegant approach, utilizing L-proline as an organocatalyst to achieve high enantiomeric purity of 97 percent enantiomeric excess [4]. This catalytic route employs readily available commercial starting materials and proceeds through a sequence involving α-aminooxylation followed by Horner-Wardsworth-Emmons olefination, ultimately delivering the target compound in 38 percent overall yield [4].
Asymmetric hydrogenation using chiral catalysts constitutes another highly effective synthetic strategy . The (S)-CBS (Corey-Bakshi-Shibata) catalyst system facilitates the stereoselective reduction of 3-piperidone precursors under mild conditions, typically yielding 85 to 90 percent of the desired product with enantiomeric excess values above 90 percent . This methodology requires careful optimization of reaction parameters including temperature, pressure, and catalyst loading to achieve optimal stereoselectivity .
The hydrolytic kinetic resolution approach utilizing cobalt-catalyzed systems offers an alternative pathway for accessing enantiopure materials [4]. This method involves the kinetic resolution of racemic methyl-3-(oxiran-2-yl)propanoate intermediates, which subsequently undergo transformation to the target hydroxypiperidine derivative [4]. The cobalt-catalyzed hydrolytic kinetic resolution demonstrates remarkable selectivity factors, enabling the separation of enantiomers with high efficiency [4].
Industrial-scale synthesis often employs multi-step sequences starting from readily available pyridine derivatives [3]. The process typically begins with the hydrogenation of 3-pyridone using rhodium-carbon catalysts under elevated hydrogen pressure and temperature conditions [3]. This reduction step yields racemic 3-hydroxypiperidine in 81.3 percent yield, which then undergoes chiral resolution using the previously described methodologies [3]. The subsequent protection of the resolved (S)-3-hydroxypiperidine with tert-butyl dicarbonate under basic conditions provides access to protected derivatives suitable for further synthetic elaboration [3].
X-ray crystallographic analysis of hydroxypiperidine derivatives reveals crucial structural information regarding molecular conformation, hydrogen bonding patterns, and crystal packing arrangements [10] [11] [12]. The piperidine ring in (S)-3-hydroxypiperidine hydrochloride adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [10] [11]. Crystallographic studies of related 3-hydroxypiperidine derivatives demonstrate that the hydroxyl group preferentially occupies the equatorial position, minimizing steric interactions and optimizing intramolecular hydrogen bonding [11] [33].
The crystal structure of (2,4-dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone provides detailed insights into the conformational preferences of 3-hydroxypiperidine systems [11]. The piperidine ring exhibits puckering parameters of Q = 0.530 angstroms with θ = 177.5 degrees and φ = 351 degrees, confirming the chair conformation [11]. The dihedral angle between the mean plane of the piperidine ring and the benzene ring measures 58.5 degrees, indicating significant non-planarity in the molecular structure [11].
Hydrogen bonding patterns play a crucial role in determining crystal packing arrangements and overall structural stability [11] [33]. In crystalline 3-hydroxypiperidine derivatives, intermolecular O-H···O hydrogen bonds link molecules into supramolecular chains, typically propagating along specific crystallographic directions [11] [33]. The (3-hydroxypiperidin-1-yl)(4-methylphenyl)methanone structure demonstrates this behavior, with molecules connected through O-H···O hydrogen bonds forming chains along the c-axis direction [33].
Polymorphism represents an important consideration in hydroxypiperidine crystallography, as demonstrated by the existence of multiple crystal forms of 4-hydroxypiperidine [22]. The tetragonal polymorph (space group P4̄21c) exhibits the nitrogen-hydrogen bond in an axial orientation, while the orthorhombic form (space group Fdd2) features an equatorial nitrogen-hydrogen arrangement [22]. Both polymorphs maintain the hydroxyl group in an equatorial position, with puckering parameters Q = 0.553 angstroms for the tetragonal form [22].
Compound | Space Group | Ring Conformation | Puckering Parameter Q (Å) | Reference |
---|---|---|---|---|
(S)-3-Hydroxypiperidine HCl | Not reported | Chair | Not reported | [1] |
4-Hydroxypiperidine polymorph 1t | P4̄21c | Chair (NH axial) | 0.553 | [22] |
4-Hydroxypiperidine polymorph 1o | Fdd2 | Chair (NH equatorial) | Not reported | [22] |
(2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone | Monoclinic | Chair (disordered) | 0.530 | [11] |
Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | P1̅ | Chair/twisted boat | 0.581/0.662 | [12] |
The conformational behavior of piperidine derivatives, particularly those bearing hydroxyl substituents, involves complex equilibria between chair and non-chair conformations [19] [21] [23]. Nuclear magnetic resonance spectroscopy provides detailed insights into these dynamic processes, revealing the influence of substituent position and electronic effects on conformational preferences [19] [36]. The 3-hydroxypiperidine system demonstrates a strong preference for chair conformations with the hydroxyl group in an equatorial orientation, minimizing both steric and electronic repulsions [19] [21].
Stereoelectronic effects play a fundamental role in determining conformational stability and interconversion barriers [19] [21]. The interaction between nitrogen lone-pair electrons and antibonding sigma orbitals of adjacent carbon-hydrogen bonds (nN→σ*C-H) represents a key hyperconjugative interaction that influences ring geometry [19] [21]. These effects become particularly pronounced in N-substituted derivatives, where the electronic demands of the nitrogen substituent can significantly alter conformational preferences [13] [19].
Temperature-dependent nuclear magnetic resonance studies reveal that conformational interconversion barriers for 3-hydroxypiperidine derivatives typically range from 10 to 12 kilocalories per mole [19] [21]. These values reflect the energy required for the piperidine ring to undergo chair-to-chair inversion through boat-like transition states [19] [21]. The presence of the hydroxyl substituent generally increases these barriers compared to unsubstituted piperidine due to additional steric interactions during the inversion process [19] [21].
Solvent effects exert considerable influence on conformational equilibria, with polar solvents generally favoring conformations that maximize hydrogen bonding opportunities [36]. In chloroform solution, 3-hydroxypiperidine derivatives predominantly adopt equatorial-equatorial conformations, while increasing solvent polarity can shift the equilibrium toward alternative arrangements [36]. These solvent-dependent effects are particularly important in understanding the behavior of hydroxypiperidine systems in biological environments [36].
The coupling constant analysis provides quantitative information about conformational populations and exchange rates [36] [37]. One-bond carbon-hydrogen coupling constants (¹JC-H) typically range from 125 to 133 hertz for piperidine systems, with values showing systematic variations based on hybridization state and electronic environment [36]. Three-bond proton-proton coupling constants (³JH-H) follow Karplus relationships, enabling the determination of dihedral angles and conformational preferences [37].
Substituent Pattern | Preferred Conformation | Energy Difference (kcal/mol) | Interconversion Barrier (kcal/mol) | Reference |
---|---|---|---|---|
3-Hydroxyl (equatorial) | Chair | 0 (reference) | 10-12 | [19] [21] |
3-Hydroxyl (axial) | Chair (less stable) | +1.2 to +1.8 | 10-12 | [19] [21] |
4-Hydroxyl (equatorial) | Chair | 0 (reference) | 8-10 | [22] |
4-Hydroxyl (axial) | Chair (less stable) | +0.8 to +1.2 | 8-10 | [22] |
N-Substituted derivatives | Chair/boat equilibrium | Variable | 12-15 | [12] [23] |
Irritant